molecular formula C18H14FNO4 B5593486 4-(3,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

4-(3,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B5593486
M. Wt: 327.3 g/mol
InChI Key: UFVGDJUQHGOZCR-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C18H14FNO4 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.09068609 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Structural Analysis

One study focused on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, exploring π-hole tetrel bonding interactions. These interactions were analyzed through Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, providing insights into the nucleophilic/electrophilic nature of specific groups influenced by ring substituents (Ahmed et al., 2020).

Anticancer Activity

Research on oxazolone scaffolds, including a series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives, demonstrated promising anticancer activities. These derivatives were synthesized and evaluated against various human cancer cell lines, with certain compounds showing significant activity against hepatocellular and colorectal carcinoma cell lines, highlighting the potential for these compounds in cancer treatment research (Biointerface Research in Applied Chemistry, 2020).

Spectroscopic Properties and Bioactivity

Another study provided experimental and theoretical insight into the spectroscopic properties and bioactivity of 4-(4-formylbenzylidene)-2-phenyloxazol-5(4H)-one dye. This research explored its solvatochromism, dipole moments, and biological activity, indicating the dye's potential for future applications in biochemistry, including interactions with proteins and potential for ion transporter action in epithelial tissue (Krawczyk et al., 2020).

Antimicrobial Activity

The synthesis and antimicrobial screening of fluorobenzamides containing thiazole and thiazolidine were investigated, revealing that certain derivatives have potent antimicrobial activity against both bacterial and fungal strains. The presence of a fluorine atom in these compounds was crucial for enhancing their antimicrobial effectiveness (Desai et al., 2013).

Properties

IUPAC Name

(4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c1-22-14-6-11(7-15(10-14)23-2)8-16-18(21)24-17(20-16)12-4-3-5-13(19)9-12/h3-10H,1-2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVGDJUQHGOZCR-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.